molecular formula C15H15ClN2O B1665461 Acridine red CAS No. 2465-29-4

Acridine red

Cat. No.: B1665461
CAS No.: 2465-29-4
M. Wt: 274.74 g/mol
InChI Key: IVHDZUFNZLETBM-IWSIBTJSSA-N
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Description

Acridine red is a synthetic dye belonging to the acridine family of compounds. It is known for its vibrant red color and is primarily used in biological staining and fluorescence microscopy. This compound is a derivative of acridine, a nitrogen-containing heterocyclic compound. The dye exhibits strong fluorescence properties, making it valuable in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acridine red can be synthesized through the condensation of 1,3-diaminobenzene derivatives. One common method involves the reaction of 2,4-diaminotoluene with acetaldehyde. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic synthetic route but is optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Acridine red undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Acridinic acid

    Reduction: Dihydroacridines

    Substitution: Various substituted acridine derivatives

Properties

IUPAC Name

methyl-[6-(methylamino)xanthen-3-ylidene]azanium;chloride
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InChI

InChI=1S/C15H14N2O.ClH/c1-16-12-5-3-10-7-11-4-6-13(17-2)9-15(11)18-14(10)8-12;/h3-9,16H,1-2H3;1H
Source PubChem
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InChI Key

IVHDZUFNZLETBM-UHFFFAOYSA-N
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Canonical SMILES

CNC1=CC2=C(C=C1)C=C3C=CC(=[NH+]C)C=C3O2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H15ClN2O
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DSSTOX Substance ID

DTXSID90883849
Record name Xanthylium, 3,6-bis(methylamino)-, chloride (1:1)
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Molecular Weight

274.74 g/mol
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Physical Description

Solid; [MSDSonline]
Record name Acridine red
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CAS No.

2465-29-4
Record name Acridine Red
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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